

Spectroscopic Data of Trioctylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trioctylamine*

Cat. No.: *B072094*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **trioctylamine**, a tertiary amine widely used in various industrial and research applications, including as an extractant in solvent extraction processes and as a phase-transfer catalyst. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of **trioctylamine** is $(C_8H_{17})_3N$. The following tables summarize the key spectroscopic data points that are characteristic of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **trioctylamine**, the 1H and ^{13}C NMR spectra are relatively simple due to the symmetry of the three octyl chains.

Table 1: 1H NMR Spectroscopic Data for **Trioctylamine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.37	Triplet	6H	α -CH ₂ (N-CH ₂ -CH ₂)
~1.45	Multiplet	6H	β -CH ₂ (N-CH ₂ -CH ₂ -CH ₂)
~1.27	Multiplet	30H	$-(CH_2)_5-CH_3$
~0.88	Triplet	9H	-CH ₃

Solvent: CDCl₃. Instrument Frequency: 89.56 MHz.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for **Trioctylamine**

Chemical Shift (δ) ppm	Assignment
~54.3	α -C (N-CH ₂)
~31.9	-CH ₂ -
~29.5	-CH ₂ -
~29.3	-CH ₂ -
~27.2	-CH ₂ -
~22.7	-CH ₂ -
~14.1	-CH ₃

Solvent: CDCl₃.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, **trioctylamine** lacks N-H bonds, which simplifies its IR spectrum in the high-frequency region.

Table 3: Key IR Absorption Bands for **Trioctylamine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950 - 2850	Strong	C-H stretching vibrations of CH ₂ , CH ₃ groups
1465	Medium	C-H bending vibrations of CH ₂ (scissoring)
1375	Medium	C-H bending vibrations of CH ₃ (symmetric)
1250 - 1020	Medium	C-N stretching vibrations of aliphatic amine

As a tertiary amine, **trioctylamine** does not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of **Trioctylamine**

m/z	Relative Intensity	Proposed Fragment
353	Low	[M] ⁺ (Molecular Ion)
254	100 (Base Peak)	[M - C ₇ H ₁₅] ⁺
156	High	[M - C ₁₄ H ₂₉] ⁺
142	High	[C ₁₀ H ₂₂ N] ⁺

The molecular ion peak at m/z 353 is consistent with the molecular formula C₂₄H₅₁N.[1][3] The fragmentation pattern is characteristic of aliphatic amines, often involving cleavage of the C-C bond beta to the nitrogen atom.

Experimental Protocols

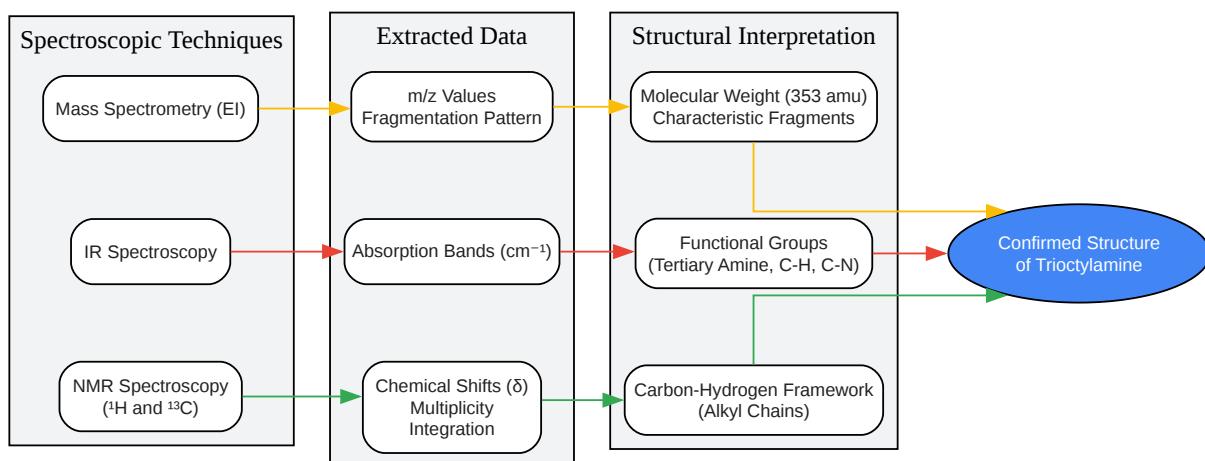
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Prepare a solution of **trioctylamine** in deuterated chloroform (CDCl_3) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 300 MHz or higher field NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal resolution.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
 - Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the CDCl_3 signal at 77.16 ppm.

Infrared (IR) Spectroscopy

- Sample Preparation: As **trioctylamine** is a liquid at room temperature, the spectrum can be obtained using the neat liquid. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FTIR) spectrometer.
 - Record a background spectrum of the empty sample compartment.
- Data Acquisition:
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).


Mass Spectrometry (EI-MS)

- Sample Introduction: Introduce a small amount of the **trioctylamine** sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled to a GC-MS system.
- Ionization:
 - Utilize electron ionization (EI) as the ionization method.
 - Set the electron energy to a standard value of 70 eV.
- Mass Analysis:
 - Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
- Detection and Data Processing:
 - The detector will record the abundance of each ion.
 - The resulting mass spectrum is a plot of relative intensity versus m/z.
 - The base peak is assigned a relative intensity of 100%, and all other peaks are reported relative to it.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **trioctylamine** using the combined spectroscopic data.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **trioctylamine**.

This guide provides foundational spectroscopic information for **trioctylamine**. For more advanced applications, further two-dimensional NMR experiments (e.g., COSY, HSQC) could be employed for more detailed structural assignments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://PMC.ncbi.nlm.nih.gov)
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. [Mass Spectrometry](https://www2.chemistry.msu.edu) [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Spectroscopic Data of Trioctylamine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b072094#trioctylamine-spectroscopic-data-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b072094#trioctylamine-spectroscopic-data-nmr-ir-mass-spec)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com